molecular formula C10H14N2O2 B3324973 Nicotinamide, N,N-diethyl-, N-oxide CAS No. 20165-96-2

Nicotinamide, N,N-diethyl-, N-oxide

Cat. No.: B3324973
CAS No.: 20165-96-2
M. Wt: 194.23 g/mol
InChI Key: QVMCONZXDUORQS-UHFFFAOYSA-N
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Description

Nicotinamide, N,N-diethyl-, N-oxide is a chemical compound with the molecular formula C10H14N2O. It is also known as nicotinic acid diethylamide N-oxide. This compound is a derivative of nicotinamide, a form of vitamin B3, and is used in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinamide, N,N-diethyl-, N-oxide can be synthesized through the oxidation of nicotinamide, N,N-diethyl-. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, often at elevated temperatures to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, N,N-diethyl-, N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of more oxidized derivatives.

    Reduction: The compound can be reduced back to nicotinamide, N,N-diethyl- using reducing agents such as sodium borohydride.

    Substitution: It can participate in substitution reactions where the N-oxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and acetonitrile.

Major Products Formed

    Oxidation Products: More oxidized derivatives of nicotinamide, N,N-diethyl-.

    Reduction Products: Nicotinamide, N,N-diethyl-.

    Substitution Products: Compounds with different functional groups replacing the N-oxide group.

Scientific Research Applications

Nicotinamide, N,N-diethyl-, N-oxide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nicotinamide, N,N-diethyl-, N-oxide is unique due to its specific structural modifications, which confer distinct chemical properties and reactivity. Its ability to form stable metal complexes and participate in redox reactions makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

N,N-diethyl-1-oxidopyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-11(4-2)10(13)9-6-5-7-12(14)8-9/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMCONZXDUORQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C[N+](=CC=C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347714
Record name Coramine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20165-96-2
Record name Coramine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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